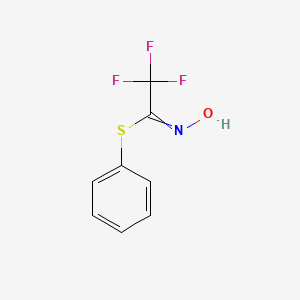
phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound with the molecular formula C8H6F3NO2S It is known for its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a hydroxyethanimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of phenyl isothiocyanate with trifluoroacetic acid and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes by binding to their active sites or interacting with key amino acid residues. The hydroxyethanimidothioate moiety may also participate in redox reactions, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but lacks the hydroxyethanimidothioate moiety.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Contains a similar trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
Uniqueness
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a hydroxyethanimidothioate moiety. This unique structure imparts distinctive chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82986-02-5 |
|---|---|
Molekularformel |
C8H6F3NOS |
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(12-13)14-6-4-2-1-3-5-6/h1-5,13H |
InChI-Schlüssel |
CKTNTBVPXRPCMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


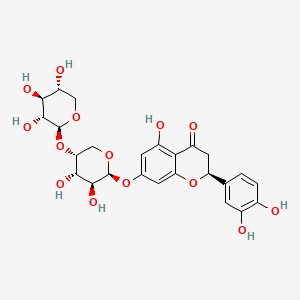
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
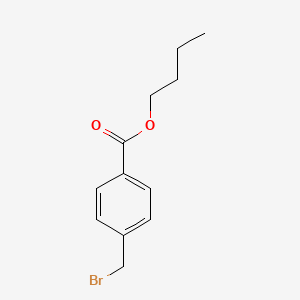
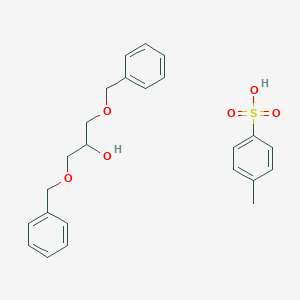

![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
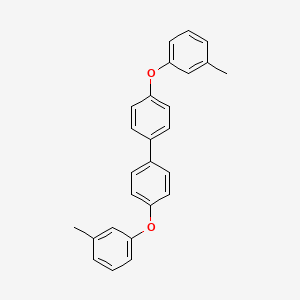

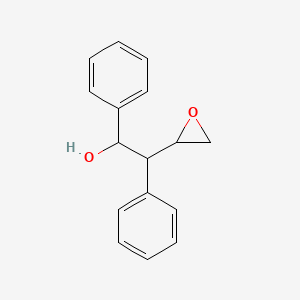
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
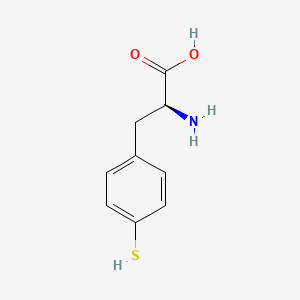
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
